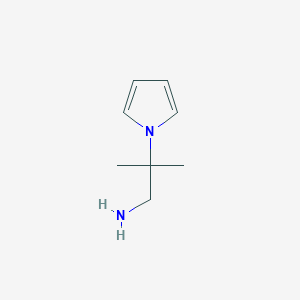
2'-Dihydro Boceprevir-d9 (Boceprevir Metabolite M28-d9+M31-d9 (Mixture of Diastereomers))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Dihydro Boceprevir-d9 (Boceprevir Metabolite M28-d9+M31-d9 (Mixture of Diastereomers)) is a stable isotope-labeled analogue of 2’-Dihydro Boceprevir, which is a metabolite of Boceprevir. Boceprevir is a protease inhibitor used in the treatment of hepatitis C. The compound is characterized by its molecular formula C27H38D9N5O5 and a molecular weight of 530.75 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Dihydro Boceprevir-d9 involves the incorporation of deuterium atoms into the molecular structure of 2’-Dihydro Boceprevir. This is typically achieved through hydrogen-deuterium exchange reactions or by using deuterated reagents in the synthesis process. The exact synthetic route and reaction conditions can vary, but they generally involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .
Industrial Production Methods
Industrial production of 2’-Dihydro Boceprevir-d9 would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Dihydro Boceprevir-d9 can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the alcohol group in 2’-Dihydro Boceprevir-d9 would yield a ketone or aldehyde .
Applications De Recherche Scientifique
2’-Dihydro Boceprevir-d9 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and reaction mechanisms.
Biology: Employed in metabolic research to trace the metabolic fate of Boceprevir in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Boceprevir.
Industry: Applied in the development of new antiviral drugs and in quality control processes
Mécanisme D'action
The mechanism of action of 2’-Dihydro Boceprevir-d9 is similar to that of Boceprevir. Boceprevir inhibits the hepatitis C virus (HCV) NS3/4A protease, an enzyme critical for the viral replication process. By inhibiting this protease, Boceprevir prevents the virus from processing its polyprotein into functional viral proteins, thereby halting viral replication. The deuterium-labeled analogue, 2’-Dihydro Boceprevir-d9, is used to study this mechanism in greater detail .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boceprevir: The parent compound, used as a protease inhibitor for hepatitis C treatment.
Telaprevir: Another protease inhibitor used for hepatitis C treatment.
Simeprevir: A protease inhibitor with a similar mechanism of action.
Uniqueness
2’-Dihydro Boceprevir-d9 is unique due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies. The incorporation of deuterium atoms provides a way to trace the compound in biological systems without altering its chemical properties significantly .
Propriétés
Formule moléculaire |
C27H47N5O5 |
|---|---|
Poids moléculaire |
530.7 g/mol |
Nom IUPAC |
(1R,2S,5S)-N-[(2S,3R)-4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl]-3-[(2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C27H47N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-20,33H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16-,17-,18-,19+,20+/m0/s1/i4D3,5D3,6D3 |
Clé InChI |
FEBWCINGHXXUCV-AWQZEPEUSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)N[C@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)N[C@@H](CC3CCC3)[C@H](C(=O)N)O)C2(C)C)C(C)(C)C |
SMILES canonique |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(C(=O)N)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,5S,8R,9S,10S,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13438255.png)





![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-[formyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]-4-oxobutanoic acid](/img/structure/B13438278.png)
![2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride](/img/structure/B13438280.png)






